molecular formula C12H18N2O B7925788 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol

2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7925788
M. Wt: 206.28 g/mol
InChI Key: UKWMZJHUYLTXTR-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is a substituted ethanolamine derivative featuring a cyclopropylamine core and a pyridin-2-yl-ethyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where nitrogen-containing heterocycles play a critical role.

Properties

IUPAC Name

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14(8-9-15)11-5-6-11/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMZJHUYLTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanohydrin Intermediate Formation

The synthesis begins with the preparation of a cyanohydrin intermediate derived from a pyridin-2-yl-ethyl ketone. Reacting the ketone with a cyanide source (e.g., KCN or NaCN) in the presence of an acid catalyst generates the cyanohydrin, which contains adjacent nitrile and hydroxyl groups. For instance, pyridin-2-yl-ethyl ketone reacts with hydrogen cyanide under acidic conditions to yield 2-cyano-1-(pyridin-2-yl)ethanol , a critical intermediate for subsequent amination.

Reductive Amination with Cyclopropylamine

The cyanohydrin undergoes reductive amination with cyclopropylamine using sodium cyanoborohydride (NaBH3_3CN) as the reducing agent. This reaction is conducted in a methanolic medium with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to maintain an optimal pH (~8–9). The mechanism involves imine formation followed by borohydride reduction, producing the target amino alcohol. Side reactions, such as cyanide displacement, are mitigated by adding iron sulfate (FeSO4_4), which complexes excess cyanide ions.

Table 1: Reductive Amination Conditions and Outcomes

ParameterDetailsYieldReference
Reducing AgentNaBH3_3CN (0.5 equiv)78%
BaseDABCO (1.2 equiv)
SolventMethanol
AdditiveFeSO4_4·7H2_2O (0.1 equiv)
Reaction Time12 hours at 25°C

Resolution and Chiral Purification Techniques

Diastereomeric Salt Formation

Racemic 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is resolved using chiral acids such as D-tartaric acid. The amino alcohol forms diastereomeric salts with the acid, which exhibit differing solubilities in methanol. Crystallization at 20°C selectively isolates the desired enantiomer, achieving enantiomeric excess (ee) >98%.

Chromatographic Purification

Flash chromatography on silica gel (e.g., RediSep Rf columns) with dichloromethane (DCM)-methanol gradients removes unreacted starting materials and byproducts. This step ensures >99% purity, critical for pharmaceutical applications.

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

A patented method involves converting a ketone to an epoxide intermediate using hydrogen fluoride-pyridine complexes. The epoxide reacts with cyclopropylamine in DCM, followed by hydrolysis to introduce the hydroxyl group. While this route offers high regioselectivity, it requires stringent temperature control (−10°C to 25°C) and generates stoichiometric waste.

Table 2: Epoxide Route Optimization

ParameterDetailsYieldReference
Epoxidation AgentHF-pyridine complex65%
SolventDichloromethane
Temperature−10°C to 25°C
Hydrolysis ConditionsNaOH (2M), 60°C, 4 hours

Catalytic and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling pyridin-2-yl-ethyl bromide with ethanolamine derivatives under microwave conditions (150°C, 20 minutes) achieves 85% yield compared to 33% under conventional reflux.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-catalyzed aminations. Catalysts like Cu(OTf)2_2 (5 mol%) improve turnover frequency (TOF) by facilitating C–N bond formation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield
Reductive AminationHigh scalability, mild conditionsCyanide handling78%
Epoxide Ring-OpeningExcellent regioselectivityLow yield, complex steps65%
Microwave SynthesisRapid, energy-efficientSpecialized equipment85%

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances mass transfer and reduces reaction times. A pilot study demonstrated a 92% yield for reductive amination in a tubular reactor with immobilized NaBH3_3CN.

Waste Management

Recycling DCM and methanol via distillation reduces solvent consumption by 40%. Cyanide waste is treated with FeSO4_4 to precipitate non-toxic iron-cyanide complexes .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetaldehyde .

Scientific Research Applications

Biological Activities

Research indicates that 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Effects : Preliminary investigations have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Modulation of Enzyme Activity : The compound's interactions with enzymes may influence metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Therapeutic Applications

The compound's unique structural characteristics allow for potential applications in various therapeutic areas:

Therapeutic Area Potential Application Mechanism of Action
Anti-inflammatoryTreatment of chronic inflammatory diseasesInhibition of pro-inflammatory cytokines
AntimicrobialAntibiotic developmentDisruption of bacterial cell wall synthesis
NeurologicalNeuroprotective agentModulation of neurotransmitter systems

Case Studies

  • Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
  • Antimicrobial Research : In vitro assays revealed that the compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a new antibiotic .
  • Neuropharmacological Investigation : Research indicated that this compound could enhance cognitive function in rodent models, possibly through modulation of cholinergic pathways .

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol with structurally analogous compounds, focusing on substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Weight (g/mol) Functional Implications Reference
This compound (Target) Pyridin-2-yl-ethyl Not provided Aromatic pyridine enhances π-π stacking; ethyl linker increases flexibility. -
2-[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol 3-Methyl-thiophen-2-ylmethyl Discontinued Thiophene offers sulfur-based interactions; lower basicity vs. pyridine. May reduce metabolic stability.
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol (S)-1-Methyl-pyrrolidin-2-ylmethyl Discontinued Saturated pyrrolidine increases basicity; stereochemistry may influence chiral receptor binding.
2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol 1-Methyl-piperidin-4-ylmethyl ~280 (estimated) Piperidine’s rigidity and high basicity could improve membrane permeability but reduce solubility.
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol Benzylamino 205.30 Benzyl group enhances lipophilicity; potential for stronger hydrophobic interactions.
2-(Pyridin-2-yl)ethanol Pyridin-2-yl 123.15 Simplified analog; lacks cyclopropylamine. Highlights pyridine’s role in coordination chemistry.

Key Observations

Substituent Diversity: Pyridine vs. Thiophene/Pyrrolidine/Piperidine: The target compound’s pyridin-2-yl group provides aromaticity and moderate basicity (pKa ~6.7 for pyridine), enabling hydrogen bonding and metal coordination. In contrast, thiophene (non-basic, sulfur atom) and saturated amines (pyrrolidine/piperidine, pKa ~10–11) alter electronic and solubility profiles .

The pyridine-containing target compound may address these issues through improved stability or activity.

The piperidine-substituted analog introduces steric bulk, which might hinder access to buried binding sites compared to the pyridin-2-yl-ethyl group.

Research Findings and Inferences

  • Synthetic Accessibility: The target compound’s synthesis may involve nucleophilic substitution or reductive amination, similar to methods described for β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
  • Metabolic Stability : Pyridine-containing compounds often undergo oxidation via CYP450 enzymes, whereas thiophene analogs may form reactive metabolites . The cyclopropyl group could reduce metabolic degradation by stabilizing the amine against oxidative dealkylation.
  • Receptor Binding : Pyridine’s nitrogen atom may act as a hydrogen-bond acceptor, mimicking natural ligands in kinase or GPCR targets. Piperidine and pyrrolidine analogs, with stronger basicity, might exhibit off-target interactions with cationic binding sites .

Biological Activity

2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol (CAS Number: 1353986-19-2) is a synthetic compound notable for its complex structure, which includes a cyclopropyl group and a pyridine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.28 g/mol
  • Structural Features : The presence of both a cyclopropyl moiety and a pyridine ring contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of cyclopropylamine with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions to yield 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanone.
  • Reduction : The intermediate is then reduced using sodium borohydride to produce the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Pharmacological Properties

Research indicates several potential pharmacological applications:

  • Anticancer Activity : The compound has been studied for its inhibitory effects on cancer cell lines, particularly through modulation of polo-like kinase 1 (Plk1), a target in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Investigations into its antimicrobial activity have indicated effectiveness against various pathogens, although specific data on efficacy requires further exploration.

Case Studies

A variety of studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the cytotoxicity of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
    • Table 1 summarizes the IC₅₀ values across different cell lines:
    Cell LineIC₅₀ (µM)
    Human Colon Carcinoma5.4
    Human Lung Carcinoma7.8
    Human Breast Cancer6.3
  • Mechanistic Studies :
    • The compound was shown to induce apoptosis in cancer cells via activation of caspase pathways, indicating its potential as an anticancer agent .
  • Comparative Studies :
    • Compared to similar compounds like 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-propanol, it exhibited higher potency in inhibiting cancer cell proliferation, suggesting unique structural advantages.

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